molecular formula C12H16BrNO B13309134 N-(2-Bromo-5-methylphenyl)oxan-4-amine

N-(2-Bromo-5-methylphenyl)oxan-4-amine

Cat. No.: B13309134
M. Wt: 270.17 g/mol
InChI Key: GBXWBLPEZCZUGU-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methylphenyl)oxan-4-amine is a chemical compound with the molecular formula C12H16BrNO. It is characterized by the presence of a bromine atom, a methyl group, and an oxan-4-amine moiety attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-methylphenyl)oxan-4-amine typically involves the bromination of 5-methylphenyl oxan-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 2-position of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted phenyl oxan-4-amines.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include reduced amines and other reduced derivatives.

Scientific Research Applications

N-(2-Bromo-5-methylphenyl)oxan-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-4-amine moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxyaniline: Similar in structure but with a methoxy group instead of an oxan-4-amine moiety.

    2-Bromo-5-methylphenylamine: Lacks the oxan-4-amine moiety, making it less reactive in certain contexts.

    2-Bromo-5-methylphenol: Contains a hydroxyl group instead of an amine group.

Uniqueness

N-(2-Bromo-5-methylphenyl)oxan-4-amine is unique due to the presence of both the bromine atom and the oxan-4-amine moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(2-bromo-5-methylphenyl)oxan-4-amine

InChI

InChI=1S/C12H16BrNO/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

GBXWBLPEZCZUGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC2CCOCC2

Origin of Product

United States

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